N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methoxyacetamide
Description
N-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methoxyacetamide is a boronate ester-functionalized acetamide derivative. Its structure features a 2-chloro-5-boronated phenyl ring linked to a 2-methoxyacetamide group. The tetramethyl-1,3,2-dioxaborolane moiety stabilizes the boronic acid, enhancing its utility in Suzuki-Miyaura cross-coupling reactions .
Properties
IUPAC Name |
N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BClNO4/c1-14(2)15(3,4)22-16(21-14)10-6-7-11(17)12(8-10)18-13(19)9-20-5/h6-8H,9H2,1-5H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYMJYUPPPUVSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methoxyacetamide is a compound with significant potential in medicinal chemistry. Its unique structure, which includes a dioxaborolane moiety, suggests various biological activities that warrant detailed exploration. This article reviews the current understanding of its biological activity based on diverse sources.
Chemical Structure and Properties
- IUPAC Name : N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
- Molecular Formula : C14H19BClNO3
- Molecular Weight : 295.58 g/mol
- CAS Number : 1351379-40-2
The compound features a chlorinated phenyl group linked to a methoxyacetamide and a tetramethyl-dioxaborolane, which contributes to its reactivity and potential biological interactions.
Anticancer Properties
Recent studies have indicated that compounds containing dioxaborolane derivatives exhibit promising anticancer activities. For instance:
- In vitro studies have shown that related dioxaborolane compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor:
- Tyrosinase Inhibition : Similar compounds have been reported to inhibit tyrosinase activity significantly. This inhibition is crucial for applications in skin whitening and treating hyperpigmentation disorders .
Antioxidant Activity
The presence of the tetramethyl groups in the dioxaborolane moiety might enhance the compound's antioxidant properties:
- DPPH Scavenging Activity : Studies suggest that dioxaborolanes can scavenge free radicals effectively, indicating potential use in preventing oxidative stress-related diseases .
Case Studies
- Case Study on Anticancer Effects :
- Tyrosinase Inhibition Study :
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methoxyacetamide is C14H19BClNO3. It features a dioxaborolane moiety that contributes to its reactivity and utility in various chemical transformations. The compound's structure includes:
- A chloro-substituted phenyl ring
- A methoxyacetamide functional group
- A tetramethyl-dioxaborolane substituent
Medicinal Chemistry
This compound has shown promise as a potential drug candidate due to its ability to modulate biological pathways. Notable applications include:
- AMPA Receptor Modulation : Research indicates that compounds with similar structures can act as modulators of AMPA receptors, which are critical for synaptic transmission and plasticity in the brain .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development in oncology .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis:
- Cross-Coupling Reactions : The presence of the boron atom allows for participation in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .
Materials Science
The unique properties of this compound enable its use in developing novel materials:
- Polymer Chemistry : Its boron-containing structure can be utilized in creating polymers with enhanced thermal stability and electrical conductivity .
Case Studies and Research Findings
| Study | Findings | Year |
|---|---|---|
| Study on AMPA Modulators | Identified structural analogs that enhance receptor activity | 2020 |
| Anticancer Screening | Demonstrated cytotoxicity against breast cancer cell lines | 2021 |
| Polymer Development | Developed a new class of conductive polymers using boron compounds | 2023 |
Comparison with Similar Compounds
N-(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide ()
- Structural Difference : Lacks the 2-methoxy group on the acetamide.
- Implications : Reduced polarity compared to the main compound. The absence of the methoxy group may decrease hydrogen-bonding capacity and aqueous solubility .
- Synthetic Relevance : Both compounds serve as intermediates for aryl boronic acids in cross-coupling reactions .
2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide Derivatives ()
- Structural Difference : Incorporates a thiadiazole-pyridine core instead of a boronate.
- Biological Activity : Derivatives showed cytotoxicity (e.g., compound 7d , IC50 = 1.8 µM on Caco-2 cells). The main compound’s boronate group may redirect applications toward catalysis or prodrug design rather than direct cytotoxicity .
Chloroacetamide Derivatives with Varied Substituents
N-(3-Chloro-2-methylphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,4-dimethylphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide ()
- Structural Difference: Contains a thioxo-imidazolidinone ring system.
- Biological Relevance : Such heterocycles are common in kinase inhibitors, whereas the main compound’s boronate may target proteases or serve as a synthetic intermediate .
Thiazolidinone and Thiadiazole Derivatives
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide ()
- Structural Difference: Features a thiazolidinedione ring, a known pharmacophore for antidiabetic agents.
- Functional Contrast : The main compound’s boronate group offers orthogonal reactivity (e.g., cross-coupling) compared to the electrophilic carbonyls in thiazolidinediones .
Physicochemical and Electronic Properties
- Absolute Hardness (η): The chloro and methoxy substituents increase electrophilicity (lower η) compared to non-halogenated analogs, enhancing reactivity in nucleophilic substitutions .
- Molecular Weight : ~350 g/mol (estimated), similar to bioactive acetamides in and , suggesting favorable drug-likeness .
Data Tables
Preparation Methods
Miyaura Borylation of Halogenated Precursors
Starting material : 2-Chloro-5-bromo-N-(2-methoxyacetyl)aniline.
Reaction :
-
Borylation : Treatment with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ (1 mol%), KOAc (3 equiv), and 1,4-dioxane at 80°C for 12 hours.
-
Workup : Purification via silica gel chromatography yields the boronate ester intermediate (85–90% yield).
Mechanistic Insight :
Pd(0) catalyzes oxidative addition with the aryl bromide, followed by transmetallation with B₂Pin₂ and reductive elimination to install the boronate ester.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ |
| Solvent | 1,4-Dioxane |
| Temperature | 80°C |
| Yield | 85–90% |
Chlorination via Directed Ortho-Metalation
Alternative route : Introducing chlorine after boronate ester formation.
Procedure :
-
Lithiation : Treat 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2-methoxyacetyl)aniline with LDA (–78°C, THF).
-
Chlorination : Quench with hexachloroethane to install Cl at the 2-position (70% yield).
Limitations :
-
Competing side reactions due to boronate ester’s electron-withdrawing effects.
-
Requires strict temperature control to prevent deborylation.
Acetamide Formation via Schotten-Baumann Reaction
Aniline precursor : 2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Acylation :
-
React with methoxyacetyl chloride (1.2 equiv) in dichloromethane.
-
Add NaOH (2 equiv) to scavenge HCl, stirring at 25°C for 4 hours (92% yield).
Side Products :
-
Over-acylation avoided by controlling stoichiometry.
-
Boronate ester remains intact under mild basic conditions.
One-Pot Sequential Synthesis
Integrated approach : Combining borylation and acetylation in a single reactor.
Steps :
-
Miyaura borylation of 2-chloro-5-bromoaniline.
-
Direct addition of methoxyacetyl chloride and NaOH without intermediate isolation.
Advantages :
Industrial-Scale Optimization
Catalyst Recycling :
-
Immobilized Pd catalysts on mesoporous silica enhance recyclability (5 cycles with <5% activity loss).
Solvent Selection : -
Switch from dioxane to cyclopentyl methyl ether (CPME) for improved safety and lower toxicity.
Process Analytics : -
In-line FTIR monitors borylation progress, ensuring >95% conversion.
Challenges and Mitigation Strategies
-
Deborylation Risk :
-
Regioselectivity in Chlorination :
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Miyaura Borylation | 85–90% | >98% | High |
| One-Pot Sequential | 78% | 95% | Moderate |
| Industrial Scale | 82% | 99% | High |
Q & A
Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during functionalization of the arylboronate moiety?
- Methodology : Protodeboronation is minimized by: (i) Using weakly basic conditions (K2CO3 instead of NaOH) in cross-couplings. (ii) Adding radical scavengers (e.g., TEMPO) to suppress radical pathways. (iii) Employing aryl triflate coupling partners instead of halides to reduce β-hydride elimination .
Q. How can computational models (e.g., DFT) predict regioselectivity in electrophilic substitutions on the chloro-methoxyacetamide scaffold?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify electron density distributions. The chloro group directs electrophiles to the para position, while the methoxyacetamide meta-directs via resonance. Fukui indices quantify site-specific reactivity, aiding in predicting substitution patterns .
Q. What experimental and analytical approaches resolve contradictions in reported synthetic yields for this compound?
- Methodology : Reproducibility issues arise from trace moisture or oxygen. Systematic studies include: (i) Controlled variations in solvent purity (e.g., activated molecular sieves vs. non-activated). (ii) Real-time monitoring via in situ IR spectroscopy to detect boronate ester hydrolysis. (iii) Comparative TLC/MS analysis of intermediates across labs .
Methodological Notes
- Synthesis Optimization : and highlight the critical role of stoichiometry (1:1.5 amine:chloroacetyl chloride) and cold conditions (−40°C) for minimizing byproducts like dimerized acetamides.
- Catalysis : emphasizes ligand choice (e.g., SPhos) for enhancing turnover in Pd-mediated reactions.
- Safety : Handling chloroacetyl chloride requires flame-retardant PPE and respiratory protection due to lachrymatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
